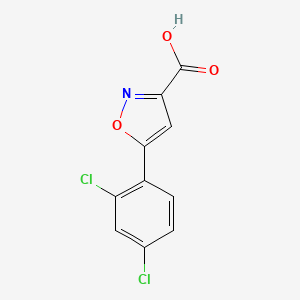

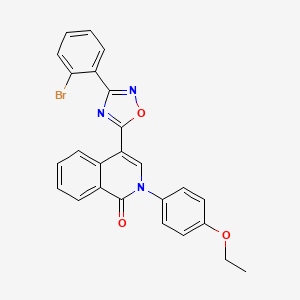

1-methyl-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,8-Naphthyridine derivatives are a class of compounds known for their biological activities and applications in medicinal chemistry. They possess a naphthyridine core, a bicyclic structure composed of two nitrogen atoms in a fused ring system, which is similar to quinolone and naphthyridine antibiotics. These compounds have been extensively studied for their antibacterial, antitumor, and anti-inflammatory properties.

Synthesis Analysis

The synthesis of 1,8-naphthyridine derivatives, including 1-methyl-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, often involves multi-step synthetic routes that can include the formation of the naphthyridine ring through cyclization reactions, followed by functionalization of the core structure. A common method for synthesizing naphthyridine derivatives involves the condensation of 2-aminopyridines with various carbonyl compounds, followed by cyclization and subsequent functional group modifications (Shaabani et al., 2009).

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Pyridonecarboxylic acids and related naphthyridine derivatives have been synthesized and evaluated for their antibacterial activity. Studies have demonstrated that certain analogues, including those with modifications at the naphthyridine moiety, exhibit significant antibacterial properties against a range of pathogens. These findings underscore the potential of naphthyridine derivatives as templates for the development of new antibacterial drugs (Egawa et al., 1984).

Novel Heterocyclic Systems

Research into the chemical behavior of naphthyridinone derivatives has led to the discovery of novel annulated products through various chemical reactions. These products have contributed to the expansion of heterocyclic chemistry, providing insights into new synthetic pathways and the potential for developing unique molecular scaffolds with varied biological activities (Deady & Devine, 2006).

NK1 Receptor Antagonists

Naphthyridine-6-carboxamide derivatives have been synthesized and evaluated for their activity as tachykinin NK(1) receptor antagonists. These compounds have shown promise in the modulation of bladder functions, highlighting their therapeutic potential in treating bladder function disorders. The synthesis and biological evaluation of these derivatives illustrate the utility of naphthyridine carboxamides in the development of new therapeutic agents (Natsugari et al., 1999).

Antimicrobial and Anti-Inflammatory Activities

A series of naphthyridine-3-carboxamide derivatives have been synthesized and assessed for their antimicrobial and anti-inflammatory properties. These studies have identified compounds with significant cytotoxicity against cancer cell lines and inhibitory effects on pro-inflammatory cytokines, underscoring the dual functional potential of these derivatives in cancer and inflammation-related research (Madaan et al., 2013).

Synthesis of Highly Substituted Derivatives

Innovative synthetic methodologies have been developed for the preparation of highly substituted 1,4-dihydro-1,8-naphthyridine-3-carboxamide derivatives. These methods leverage one-pot, multi-component reactions, facilitating the efficient synthesis of complex naphthyridine derivatives. This research contributes to the advancement of synthetic organic chemistry, offering versatile approaches for constructing pharmacologically relevant compounds (Shaabani et al., 2009).

Eigenschaften

IUPAC Name |

1-methyl-2-oxo-N-(3-phenylpropyl)-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-22-17-15(10-6-11-20-17)13-16(19(22)24)18(23)21-12-5-9-14-7-3-2-4-8-14/h2-4,6-8,10-11,13H,5,9,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUTZNZPQSTCCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-N-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B2481884.png)

![2-{[3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2481885.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(trimethylsilylmethyl)cyclobutane-1-carboxylic acid](/img/structure/B2481890.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-ethylphenyl)urea](/img/structure/B2481893.png)

![Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2481894.png)

![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2481896.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2481898.png)

![5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2481902.png)